N-(Chloroacetoxy)succinimide

Vue d'ensemble

Description

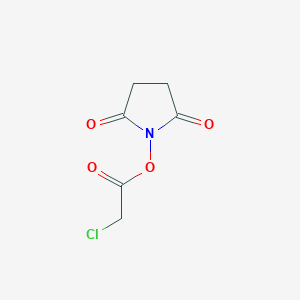

N-(Chloroacetoxy)succinimide is an organochlorine compound with the molecular formula C6H6ClNO4. It is a white to off-white solid that is slightly soluble in chloroform and dimethyl sulfoxide. This compound is primarily used in the preparation of organometallic complexes and synthetic probes for protein labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(Chloroacetoxy)succinimide is synthesized from N-hydroxysuccinimide and chloroacetyl chloride. The reaction involves the esterification of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions: N-(Chloroacetoxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetoxy group is replaced by other nucleophiles.

Oxidation Reactions: It can act as an oxidizing agent in certain organic reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

Major Products:

Substitution Reactions: The major products are substituted succinimides.

Oxidation Reactions: The products depend on the specific substrates and conditions used but often include oxidized organic compounds.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure and Reactivity

N-(Chloroacetoxy)succinimide is an organochlorine compound characterized by its electrophilic nature, allowing it to participate in various chemical reactions. The compound acts primarily through electrophilic substitution reactions, where it modifies nucleophilic biomolecules such as proteins and peptides .

Biochemical Pathways

As an electrophilic reagent, NCAS facilitates the synthesis of peptides and organometallic complexes by forming covalent bonds with amino acids and other nucleophiles. This modification can significantly alter the structure and function of the target molecules, impacting cellular processes such as signal transduction and gene expression .

Scientific Research Applications

The applications of this compound span multiple disciplines:

Chemistry

- Synthesis of Organometallic Complexes : NCAS is utilized in the preparation of various organometallic complexes, which are essential for catalysis and material science .

- Peptide Synthesis : It serves as a reagent in peptide synthesis, particularly in the N-acetylation of amino acids to enhance their stability and reactivity .

Biology

- Protein Labeling : NCAS is employed for labeling proteins and other biomolecules, facilitating studies on protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing biotechnological tools .

- Cellular Modifications : The compound can modify enzymes and proteins involved in critical cellular pathways, influencing metabolic processes and cellular signaling .

Medicine

- Diagnostic Tools Development : NCAS plays a role in creating diagnostic agents that can selectively bind to biological targets, enhancing the sensitivity of detection methods .

- Therapeutic Agents : Its ability to modify biomolecules makes it valuable in drug development, particularly in designing targeted therapies that interact with specific proteins or pathways .

Industrial Applications

- Chemical Intermediates Production : In industrial chemistry, NCAS is used to produce specialty chemicals and intermediates necessary for various manufacturing processes .

Case Study 1: Peptide Modification

In a study on peptide synthesis, researchers utilized a 0.2 M solution of this compound to modify peptide N-termini. The process demonstrated effective acetylation that enhanced peptide stability during subsequent biological assays .

Case Study 2: Protein Interaction Studies

NCAS was applied in experiments involving protein interactions where it was used to label specific proteins within cellular environments. This labeling allowed for real-time tracking of protein dynamics under varying physiological conditions, providing insights into cellular signaling pathways .

Mécanisme D'action

N-(Chloroacetoxy)succinimide acts as an electrophilic reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The chloroacetoxy group is highly reactive, allowing it to participate in various chemical transformations. The compound’s mechanism of action involves the transfer of the chloroacetoxy group to nucleophilic substrates, resulting in the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

N-Chlorosuccinimide: Used as a chlorinating and oxidizing agent.

N-Bromosuccinimide: Similar to N-chlorosuccinimide but with bromine instead of chlorine.

N-Iodosuccinimide: The iodine analog of N-chlorosuccinimide.

Uniqueness: N-(Chloroacetoxy)succinimide is unique due to its specific reactivity and applications in protein labeling and organometallic complex synthesis. Its ability to act as an electrophilic reagent makes it particularly valuable in synthetic chemistry and biological research .

Activité Biologique

N-(Chloroacetoxy)succinimide (NCAS) is an organochlorine compound with significant biological activity, primarily recognized for its role as an electrophilic reagent in various biochemical reactions. This article explores its mechanisms of action, effects on cellular processes, and applications in scientific research, highlighting findings from diverse studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 191.57 g/mol. Its structure includes a chloroacetoxy group that contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with various biomolecules .

Mechanism of Action

The primary mode of action for NCAS involves electrophilic substitution reactions, where it interacts with nucleophilic groups on proteins, peptides, and amines. This interaction can lead to the modification of these biomolecules, altering their structure and function. Specifically, NCAS can form covalent bonds with amino, hydroxyl, and thiol groups on proteins, resulting in the inhibition or activation of enzyme activity and affecting protein-protein interactions .

Biological Effects

Cellular Impact

NCAS influences several cellular processes by modifying key proteins and enzymes involved in critical pathways. The compound can affect cell signaling pathways, gene expression, and metabolism by altering the activity of biomolecules. For example, it has been shown to modify proteins involved in signal transduction, leading to changes in cellular responses.

Case Studies and Research Findings

- Cytotoxicity Studies : NCAS derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. In studies evaluating new succinimide derivatives, compounds synthesized with NCAS showed high to moderate cytotoxicity in human leukemia (K562), cervical cancer (HeLa), and normal endothelial cells (HUVEC). The majority of these derivatives induced apoptosis in K562 cells, with microarray gene profiling revealing upregulation of pro-apoptotic genes .

- Protein Labeling Applications : NCAS is utilized in the labeling of proteins for studying biological processes. Its ability to form stable covalent bonds with nucleophilic residues on proteins makes it a valuable tool for tracking protein interactions and modifications in various experimental settings .

Pharmacokinetics and Environmental Factors

The pharmacokinetic profile of NCAS is influenced by several factors including temperature, pH, and the presence of other chemicals. These conditions can affect its stability and reactivity over time. Long-term studies indicate that while NCAS is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation and decreased reactivity .

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : It serves as a reagent for peptide synthesis and the preparation of organometallic complexes.

- Biology : Employed in protein labeling for studying biological mechanisms.

- Medicine : Utilized in developing diagnostic tools and therapeutic agents due to its ability to modify biomolecules selectively.

- Industry : Used in producing various chemical intermediates and specialty chemicals .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGNRBFMASABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501641 | |

| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27243-15-8 | |

| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.